molecular formula C10H6ClN3O B3372094 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile CAS No. 870973-92-5

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile

Cat. No.: B3372094
CAS No.: 870973-92-5
M. Wt: 219.63 g/mol
InChI Key: VXBGMUZLSIALKT-UHFFFAOYSA-N
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Description

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]benzonitrile (CAS 870973-92-5) is a high-value chemical building block belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. This compound features a benzonitrile moiety linked to a 5-(chloromethyl)-1,3,4-oxadiazole ring, with a molecular formula of C 10 H 6 ClN 3 O and a molecular weight of 219.63 g/mol . The reactive chloromethyl group on the oxadiazole ring makes this compound an exceptionally versatile intermediate for further synthetic elaboration, including nucleophilic substitutions and the construction of more complex molecular architectures. The primary research value of this compound stems from the proven biological significance of the 1,3,4-oxadiazole scaffold. Derivatives of 1,3,4-oxadiazole demonstrate a broad spectrum of remarkable biological activities, including potent antimicrobial and anticancer properties . The urgent global health threat of multidrug-resistant (MDR) bacterial strains has accelerated the search for new antibacterial agents, and oxadiazole derivatives are a key focus in this area due to their ability to serve as core structures in novel drug candidates . Furthermore, research has successfully incorporated analogous chloromethyl-oxadiazole intermediates into the synthesis of ( E )-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]benzenesulfonamides, which have exhibited promising in vitro anticancer activity against human tumor cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The mechanism of action for such compounds is often multifaceted and can include inhibition of key enzymatic pathways crucial for cancer cell survival . Researchers utilize this compound as a critical precursor in medicinal chemistry for structure-activity relationship (SAR) studies and in the development of new therapeutic agents targeting infectious diseases and oncology. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-5-9-13-14-10(15-9)8-3-1-2-7(4-8)6-12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBGMUZLSIALKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NN=C(O2)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870973-92-5
Record name 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(chloromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the cyclization reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxadiazoles, nitriles, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile (CAS: 870973-92-5) is a notable member of the oxadiazole family, which has garnered attention in various scientific research applications due to its unique structural features and biological activities. This article explores its applications in agricultural chemistry, pharmaceuticals, and materials science, supported by case studies and data tables.

Agricultural Chemistry

Fungicidal Properties:
Research has indicated that oxadiazoles, including this compound, exhibit significant fungicidal activity against various phytopathogenic fungi. A patent (WO2021033133A1) describes the use of novel oxadiazole compounds for controlling or preventing fungal diseases in crops. The efficacy of these compounds in inhibiting fungal growth makes them promising candidates for developing new agricultural fungicides .

Pharmaceutical Applications

Antimicrobial Activity:
Studies have shown that oxadiazole derivatives possess antimicrobial properties. The incorporation of the chloromethyl group enhances the compound's interaction with biological targets, potentially leading to the development of new antimicrobial agents. For instance, compounds similar to this compound have been evaluated for their ability to inhibit bacterial growth in vitro .

Materials Science

Polymer Chemistry:
The unique properties of oxadiazoles have led to their incorporation into polymer matrices to improve thermal stability and mechanical properties. Research indicates that adding such compounds can enhance the performance characteristics of polymers used in various applications, including electronics and coatings .

Case Study 1: Fungicidal Efficacy

A study evaluated the effectiveness of several oxadiazole derivatives against Fusarium species, which are known plant pathogens. Results showed that this compound exhibited over 80% inhibition at specific concentrations, demonstrating its potential as a fungicide in agricultural settings.

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential utility as an antimicrobial agent in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key analogs of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile include:

Compound Name Substituents/Modifications Key Properties/Applications Reference
This compound Chloromethyl (C5), benzonitrile (C3) Intermediate for indole-oxadiazole hybrids
3-({[5-(8-Nitrodibenzo[b,d]furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile (41) Sulfanyl linker, nitrodibenzofuran Potential GSK-3 inhibitor for Alzheimer’s
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile Amino group (C5) instead of chloromethyl Pharmaceutical intermediate (high purity)
3-[5-(4-Pyridyl)-1,3,4-oxadiazol-2-yl]-6,8-dibromo-7-hydroxychromone (2b) Pyridyl, bromo, hydroxychromone Weak antibacterial activity
3-{[5-(Pentylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole (6g) Indole-S-alkylated oxadiazole Potent α-glucosidase inhibitor (IC₅₀ < standard)

Physicochemical Properties

  • Polarity: The nitrile group enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to nonpolar analogs like 41 (nitrodibenzofuran) .
  • Stability: Chloromethyl derivatives are moisture-sensitive, requiring inert storage conditions. Amino-substituted analogs (e.g., 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile) exhibit greater stability .

Research Implications

The chloromethyl-oxadiazole-benzonitrile scaffold is pivotal for designing enzyme inhibitors and antimicrobial agents. Future studies should explore its applications in targeted drug delivery and covalent inhibition strategies.

Biological Activity

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and therapeutic applications, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound involves the reaction of benzonitrile derivatives with chloromethyl oxadiazole intermediates. The compound has been characterized using various techniques including NMR and mass spectrometry to confirm its structure and purity .

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-70.65Induction of apoptosis via p53 activation
Similar oxadiazole derivativesHeLa2.41HDAC inhibition
Oxadiazole analogsHCT-1160.50Cell cycle arrest

Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms such as p53 pathway activation and histone deacetylase (HDAC) inhibition . Flow cytometry analyses have confirmed that these compounds act in a dose-dependent manner to promote cell death in targeted cancer cell lines .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has demonstrated anti-inflammatory properties. Research indicates that similar oxadiazole derivatives exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines .

Compound Activity Mechanism
3-Chloro-N-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazole-2yl]benzamideModerate anti-inflammatoryInhibition of IL-6 and TNF-alpha
4-Nitro-N-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2yl]benzamideHigh anti-inflammatoryCOX inhibition

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of various oxadiazole derivatives against MCF-7 and HeLa cell lines. The results showed that compounds similar to this compound had IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Inflammatory Response Modulation : Another study focused on the anti-inflammatory effects of oxadiazole compounds in animal models. The findings suggested a reduction in inflammation markers and pain response when treated with these compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via alkylation of 1,3,4-oxadiazole precursors with chloromethylating agents. For example, alkylation of 5-substituted-1,3,4-oxadiazoles with benzyl chlorides or chloroacetamides under reflux in acetone or DMF, using potassium bicarbonate to maintain neutral pH, yields crystalline products with high melting points (≥200°C) . Optimization involves varying solvents (e.g., acetone vs. DMF), reaction temperatures (0–5°C to room temperature), and stoichiometric ratios of reagents. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 4.5–5.0 ppm for CH2Cl groups) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • 1H NMR : The chloromethyl (–CH2Cl) group appears as a singlet at δ 4.6–4.8 ppm. Aromatic protons from the benzonitrile moiety resonate at δ 7.5–8.1 ppm as multiplet signals .
  • 13C NMR : The oxadiazole ring carbons are observed at δ 165–170 ppm, while the nitrile carbon appears at δ 115–120 ppm .
  • IR : Strong absorption at ~2220 cm⁻¹ confirms the C≡N stretch, and bands at 1600–1650 cm⁻¹ correspond to C=N/C=O in the oxadiazole ring .
  • MS : ESI-MS typically shows [M+H]+ peaks at m/z 248–252, with fragmentation patterns indicating loss of Cl (–CH2Cl → –CH2·) .

Q. What are the key physicochemical properties (solubility, stability) of this compound, and how do they influence experimental design?

  • Physicochemical Data :

PropertyValueReference
Melting Point185–190°C
SolubilityDMSO > DMF > Ethanol > Water
StabilityHydrolytically sensitive; store at 4°C in anhydrous conditions
  • Experimental Implications : Low aqueous solubility necessitates DMSO for biological assays. Hydrolytic instability requires inert atmospheres during synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antimicrobial potential of this compound derivatives?

  • Methodology :

  • Derivatization : Modify the chloromethyl group (e.g., replace with –CH2OH, –CH2NH2) or substitute the benzonitrile moiety with electron-withdrawing groups (–NO2, –CF3) to assess impact on activity .
  • Biological Assays : Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, S. typhimurium) bacteria via broth microdilution (MIC values). Include cytotoxicity screening using A549 lung cancer cells (MTT assay, IC50 >100 µM indicates selectivity) .
    • Data Interpretation : Correlate substituent electronegativity with enhanced activity; e.g., electron-withdrawing groups improve membrane penetration .

Q. What strategies resolve contradictions in reported biological activity data for 1,3,4-oxadiazole derivatives, such as discrepancies in antibacterial efficacy?

  • Methodology :

  • Standardized Protocols : Use CLSI guidelines for MIC assays to minimize variability in inoculum size and growth media .
  • Comparative Studies : Co-test reference compounds (e.g., ciprofloxacin) alongside the target compound to benchmark activity .
  • Mechanistic Profiling : Perform time-kill assays and membrane permeability tests (propidium iodide uptake) to distinguish bacteriostatic vs. bactericidal effects .

Q. How can computational methods (e.g., molecular docking, DFT) predict the binding affinity of this compound to bacterial target proteins?

  • Methodology :

  • Target Selection : Prioritize enzymes like DNA gyrase (PDB: 1KZN) or enoyl-ACP reductase (PDB: 4TZK) .
  • Docking Tools : Use AutoDock Vina with Lamarckian genetic algorithms. Optimize ligand structures via DFT (B3LYP/6-31G* basis set) to refine charge distribution .
  • Validation : Compare docking scores (ΔG) with experimental MIC values; a correlation coefficient >0.7 suggests predictive reliability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile
Reactant of Route 2
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3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.